molecular formula C15H17N3O3 B5809151 1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea

1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B5809151
M. Wt: 287.31 g/mol
InChI Key: HZQDRSIQXSONOM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2,4-dimethoxyphenyl ring and a 4-methylpyridin-2-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 4-methylpyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-(4-chloropyridin-2-yl)urea: Similar structure but with a chlorine atom instead of a methyl group.

    1-(2,4-Dimethoxyphenyl)-3-(4-aminopyridin-2-yl)urea: Similar structure but with an amino group instead of a methyl group.

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-6-7-16-14(8-10)18-15(19)17-12-5-4-11(20-2)9-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDRSIQXSONOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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